[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride
Overview
Description
Scientific Research Applications
Neuroprotective and Anticonvulsant Effects
Anticonvulsant Activity : Compounds with structural features similar to the queried compound have been synthesized and tested for anticonvulsant activity. For instance, certain 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines exhibited potent activity against maximal electroshock-induced seizures in rats, indicating the potential of similar structures for neuroprotective applications (J. Kelley et al., 1995).
Neuroprotective in Ischaemia : Another study investigated dimethyl-{2-[2-(3-phenyl-[1,2,4]oxadiazol-5-yl)-phenoxyl]-ethyl}-amine hydrochloride (BIIR 561 CL) which combines AMPA receptor antagonism and Na+ channel blocking in one molecule, showing effective protection in animal models of neuronal over-excitation, suggesting potential therapeutic applications in conditions like epilepsy or cerebral ischemia (M. Wienrich et al., 2001).
Anti-Inflammatory and DNA Binding Properties
- Anti-Inflammatory and DNA Binding : Compounds related to the queried structure, such as Schiff bases derived from 2-chloroquinolin-3-yl-methylene-pyridin-2-amine, have shown anti-inflammatory activities and DNA binding properties, indicating their potential in therapeutic and biochemical research applications (S. Bhuvaneswari et al., 2020).
Pharmacology and Therapeutic Potential
- Pharmacological Characterization : The pharmacological characterization of compounds like GSK356278, which is a potent, selective, and brain-penetrant PDE4 inhibitor, demonstrates significant therapeutic index in preclinical models, indicating the potential of structurally similar compounds for treating psychiatric and neurologic diseases (A. R. Rutter et al., 2014).
properties
IUPAC Name |
2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O.ClH/c9-2-1-7-12-8(13-14-7)6-5-10-3-4-11-6;/h3-5H,1-2,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZLIHJFNPESX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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